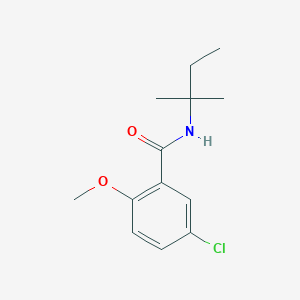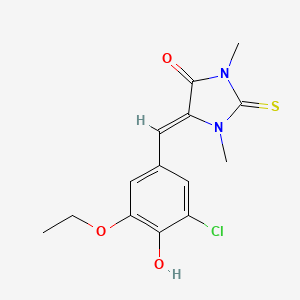
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a tetrazole-based quinoline derivative that has shown promising results in scientific research, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide involves the inhibition of various cellular pathways and enzymes that are involved in the development and progression of cancer. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments include its potent antitumor activity, its ability to inhibit the activity of tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to explore the mechanisms of action of this compound and to identify potential targets for its activity. Finally, future studies should focus on optimizing the synthesis of this compound to improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be achieved through several methods, including the reaction of 3-methoxybenzaldehyde with 2-aminobenzophenone to form 2-(3-methoxyphenyl)benzophenone. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-chloro-3-quinolinecarboxylic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c1-26-12-6-4-5-11(9-12)16-10-14(13-7-2-3-8-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRKLONJZKHAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(1H-1,2,3,4-tetrazol-5-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)



![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)




![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)